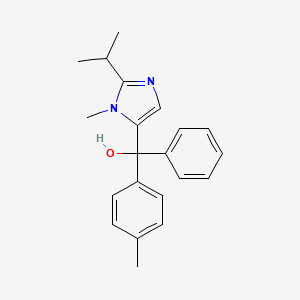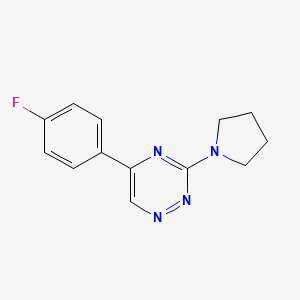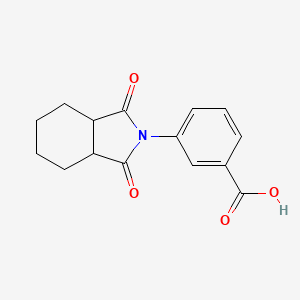
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol, also known as IMMP, is a compound that has been gaining attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol is not fully understood. However, it is believed to act as a modulator of various signaling pathways in cells. (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation.
Biochemical and Physiological Effects:
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death that is important in the prevention of cancer. (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol has also been shown to inhibit the growth of cancer cells and to have antimicrobial activity against various bacteria and fungi.
实验室实验的优点和局限性
One advantage of using (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol in lab experiments is its ease of synthesis. (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol can be synthesized using a simple two-step process, which makes it readily available for research purposes. However, one limitation of using (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol. One direction is to further investigate its potential as a drug candidate for the treatment of cancer, infectious diseases, and neurological disorders. Another direction is to explore its potential as a ligand in metal catalysis and as a building block in the synthesis of organic compounds. Additionally, further studies are needed to fully understand the mechanism of action of (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol and its effects on various signaling pathways in cells.
合成方法
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol can be synthesized using a two-step process. The first step involves the synthesis of 2-isopropyl-1-methyl-1H-imidazole-5-carbaldehyde, which can be achieved by reacting 2-isopropyl-1-methylimidazole with paraformaldehyde in the presence of an acid catalyst. The second step involves the reaction of 2-isopropyl-1-methyl-1H-imidazole-5-carbaldehyde with (4-methylphenyl)phenylmethanol in the presence of a reducing agent such as sodium borohydride.
科学研究应用
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol has shown potential in various scientific research applications. It has been studied as a potential drug candidate for the treatment of cancer, infectious diseases, and neurological disorders. (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol has also been used as a ligand in metal catalysis and as a building block in the synthesis of organic compounds.
属性
IUPAC Name |
(4-methylphenyl)-(3-methyl-2-propan-2-ylimidazol-4-yl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-15(2)20-22-14-19(23(20)4)21(24,17-8-6-5-7-9-17)18-12-10-16(3)11-13-18/h5-15,24H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRPWSLJVJYPPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CN=C(N3C)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methylphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]phenylmethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![17-(4-butoxyphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5062842.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methyl-3-phenylpropanamide](/img/structure/B5062850.png)
![4-fluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5062851.png)
![(3aS*,5S*,9aS*)-2-methyl-5-(2,4,5-trimethylphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5062855.png)
![5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5062876.png)


![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5062891.png)
![methyl 4-{[oxo(1-pyrrolidinyl)acetyl]amino}benzoate](/img/structure/B5062923.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5062931.png)
![3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5062933.png)
![N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5062942.png)

![4-methoxy-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5062957.png)